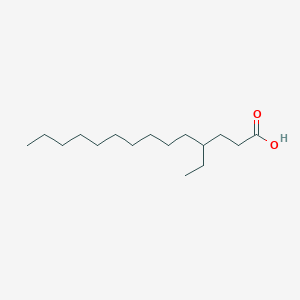
4-Ethyltetradecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyltetradecanoic acid is a saturated fatty acid with the molecular formula C16H32O2. It is a semiochemical compound utilized in the chemical communication systems of various species, including domestic goats . This compound is known for its role as an attractant, allomone, kairomone, pheromone, and synomone .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyltetradecanoic acid can be achieved through various organic synthesis methods. One common approach involves the use of organometallic reagents in a Suzuki–Miyaura coupling reaction . This method involves the electrophilic trapping of an organometallic reagent with a boric ester, typically performed at low temperatures to prevent over-alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic hydrogenation and esterification processes. These methods ensure the efficient and cost-effective production of the compound for various applications.
化学反应分析
Types of Reactions: 4-Ethyltetradecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) and various organometallic compounds.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted alkyl derivatives.
科学研究应用
4-Ethyltetradecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
作用机制
The mechanism of action of 4-ethyltetradecanoic acid involves its interaction with specific molecular targets and pathways. As a semiochemical, it binds to olfactory receptors in the target species, triggering behavioral responses such as attraction or repulsion . The compound’s molecular structure allows it to interact with lipid membranes and other cellular components, influencing various biological processes.
相似化合物的比较
Tetradecanoic acid: A saturated fatty acid with a similar structure but lacking the ethyl group.
Myristic acid: Another saturated fatty acid with a similar carbon chain length but different functional groups.
Uniqueness: 4-Ethyltetradecanoic acid is unique due to its specific role in chemical communication systems and its ability to act as a multi-functional semiochemical. Its ethyl group differentiates it from other similar fatty acids, providing distinct chemical and biological properties.
属性
CAS 编号 |
80480-07-5 |
|---|---|
分子式 |
C16H32O2 |
分子量 |
256.42 g/mol |
IUPAC 名称 |
4-ethyltetradecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-15(4-2)13-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |
InChI 键 |
XMDKCPRNXZHPFE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CC)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


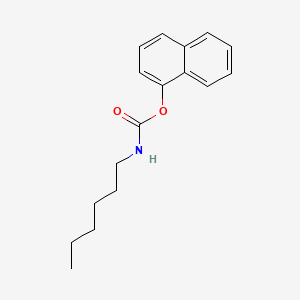
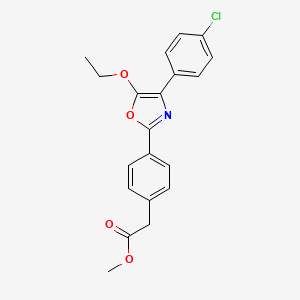
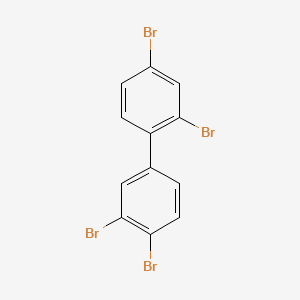

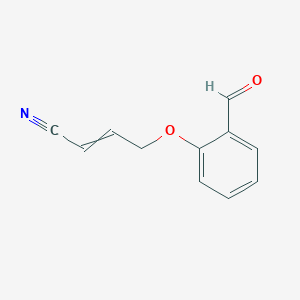
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
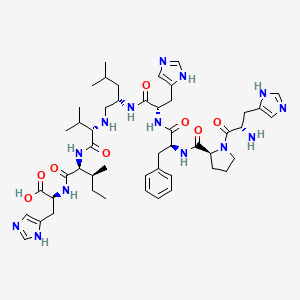
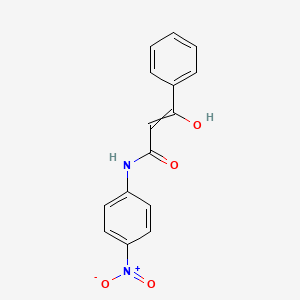
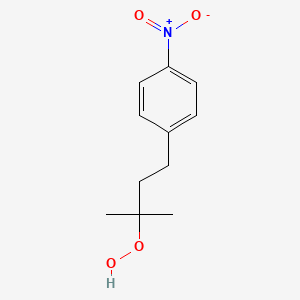
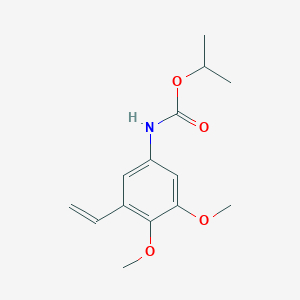

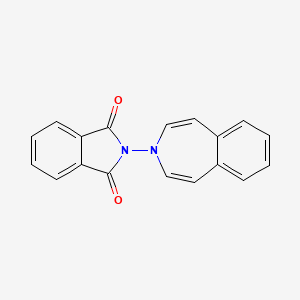
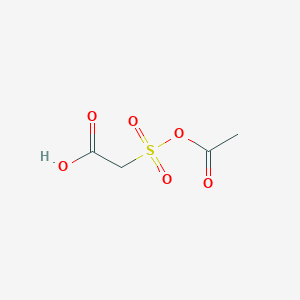
![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
